Navigating the Supplier Landscape for 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene and Its Analogs: A Senior Application Scientist's Perspective
Navigating the Supplier Landscape for 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene and Its Analogs: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the procurement and application of 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene and its structural analogs. These specialized chemical building blocks are critical intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Our focus extends beyond a simple supplier list to encompass the critical aspects of quality validation, experimental utility, and strategic sourcing that are paramount to successful research and development.
The Strategic Importance of Substituted Fluoro-nitrobenzenes
Substituted fluoro-nitrobenzene scaffolds are highly valued in organic synthesis for several key reasons. The benzene ring is 'activated' by the strongly electron-withdrawing nitro group (-NO2), which facilitates nucleophilic aromatic substitution (SNAr) reactions, typically at the fluorine-bearing carbon.[3] This reactivity provides a reliable method for introducing a wide array of functionalities.
The components of the title compound, 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene, each serve a distinct purpose:
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Fluorine Atom: Serves as an excellent leaving group in SNAr reactions.
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Ortho-Nitro Group: The primary activating group that renders the fluorine susceptible to displacement. It also serves as a versatile synthetic handle, readily reduced to an amine (-NH2) for subsequent derivatization.[4]
-
Para-Alkoxy Group (2-methoxyethoxy): This group modulates the electronic properties and, critically, the physicochemical characteristics of the molecule, such as solubility and lipophilicity, which can be crucial for downstream applications and biological activity.
The strategic placement of these functional groups makes this class of compounds indispensable for building the core structures of many biologically active agents.[5]
Supplier Landscape and Sourcing Intelligence
Identifying a reliable supplier is a multi-faceted challenge that balances availability, quality, and cost. The supply chain for specialized intermediates like 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene (CAS No. 1095279-63-3) and its analogs ranges from large, well-known catalog companies to specialized custom synthesis labs.
Supplier Qualification Workflow
A systematic approach to supplier selection is critical to mitigate risks associated with compound quality and supply chain reliability. The following workflow is recommended for vetting potential suppliers.
Caption: A three-phase workflow for qualifying suppliers of critical chemical intermediates.
Comparative Supplier Data for 1-Fluoro-4-alkoxy-2-nitrobenzene Analogs
The following table summarizes offerings for the target compound and its close structural analogs from various suppliers. Note that availability can change, and direct inquiry is always recommended.
| Compound Name | CAS Number | Representative Supplier(s) | Typical Purity | Availability Notes |
| 4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene | 880083-60-3 | Hoffman Fine Chemicals | >95% | Laboratory scale, intended for R&D use only.[6] |
| 1-Fluoro-4-methoxy-2-nitrobenzene | 61324-93-4 | Sigma-Aldrich, TCI Chemicals, Ambeed | >98% | Commonly stocked research chemical.[7][8][9] |
| 1-Fluoro-2-methoxy-4-nitrobenzene | 454-16-0 | Sigma-Aldrich, BLD Pharm | >97% | Commonly stocked research chemical.[10] |
| 2-Fluoro-4-methoxy-1-nitrobenzene | 455-68-5 | Chem-Impex | Not specified | Described as a versatile synthesis compound.[2] |
| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 202970-07-2 | MDPI (Synthesis Report) | >98% (Synthesized) | Synthesis from 2-fluoro-1,4-dimethoxybenzene is reported.[11] |
The Pillars of Trustworthiness: Quality Control in Pharmaceutical Intermediates
For drug development professionals, the quality of a starting intermediate is non-negotiable. It directly influences the impurity profile, yield, and reproducibility of all subsequent synthetic steps, ultimately impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[12]
Key Quality Considerations:
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Good Manufacturing Practices (GMP): While full GMP compliance is typically required for the final API, suppliers of key intermediates should follow GMP principles to ensure controlled, traceable, and documented production.[12][13]
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Certificate of Analysis (CoA): A reliable CoA is more than a simple purity statement. It is a comprehensive document that should include:
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Identity Confirmation: Verified by methods like ¹H NMR or Mass Spectrometry.
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Purity Assessment: Typically determined by HPLC or GC, providing a percentage purity.
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Impurity Profile: Identification and quantification of any significant impurities.
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Physical Properties: Appearance, melting point, etc.
-
-
International Council for Harmonisation (ICH) Guidelines: Reputable suppliers operate within frameworks like ICH Q7, which outlines GMP for APIs and key intermediates, ensuring a high standard of quality management.[12]
A robust quality control system is the foundation of reliable API production and patient safety.[12][14] It is the operational backbone that verifies a product meets its specifications for identity, strength, and purity.[15]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 1-fluoro-4-alkoxy-2-nitrobenzene analogs is their application in SNAr reactions.[3] The following is a generalized, self-validating protocol for the displacement of the activated fluorine with an alkyl amine.
Objective: To synthesize an N-alkyl-4-alkoxy-2-nitroaniline derivative.
Materials:
-
1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene (1.0 eq)
-
Alkyl Amine (e.g., Piperidine) (1.2 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Nucleophile Addition: Add the alkyl amine (1.2 eq) to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The causality here is that thermal energy is required to overcome the activation energy of the Meisenheimer complex formation. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour the mixture into ice-cold water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. The product will partition into the organic layer.
-
Washing: Combine the organic layers and wash twice with brine to remove residual DMF and inorganic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkyl-4-alkoxy-2-nitroaniline derivative.
Experimental Workflow Diagram
Caption: Step-wise workflow for a typical SNAr reaction and product purification.
References
- Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Google Cloud.
- 1- Fluoro- 4-methoxy-2- nitrobenzene. IndiaMART.
- 1-Fluoro-2-methoxy-4-nitrobenzene | 454-16-0. Sigma-Aldrich.
- 1-Fluoro-4-methoxy-2-nitrobenzene | 61324-93-4. Sigma-Aldrich.
- 1-Fluoro-4-methoxy-2-nitrobenzene | 61324-93-4. TCI Chemicals.
- Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS.
- Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 454-16-0|1-Fluoro-2-methoxy-4-nitrobenzene. BLD Pharm.
- Annex 1 WHO good practices for pharmaceutical quality control laboratories.
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
- 61324-93-4 | 1-Fluoro-4-methoxy-2-nitrobenzene. Ambeed.com.
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018, February 20). MDPI.
- A Deep Dive into Quality Control in the Pharmaceutical Industry. (2026, January 23). DES Pharma.
- SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022, December 02). Zanco Journal of Pure and Applied Sciences.
- 2-Fluoro-4-methoxy-1-nitrobenzene. Chem-Impex.
- CAS 880083-60-3 | 4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene. Hoffman Fine Chemicals.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 05).
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.
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